![molecular formula C5H9BrSiZn B14280943 Zinc, bromo[(trimethylsilyl)ethynyl]- CAS No. 133381-93-8](/img/structure/B14280943.png)
Zinc, bromo[(trimethylsilyl)ethynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc, bromo[(trimethylsilyl)ethynyl]-: is an organozinc compound that features a zinc atom bonded to a bromo group and a trimethylsilyl-ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, bromo[(trimethylsilyl)ethynyl]- typically involves the reaction of trimethylsilylacetylene with a zinc halide in the presence of a suitable base. One common method is the reaction of trimethylsilylacetylene with zinc bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production of Zinc, bromo[(trimethylsilyl)ethynyl]- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Zinc, bromo[(trimethylsilyl)ethynyl]- can undergo substitution reactions where the bromo group is replaced by other nucleophiles.
Coupling Reactions: The compound is frequently used in cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Reduction Reactions: It can also participate in reduction reactions, where the zinc center acts as a reducing agent.
Common Reagents and Conditions:
Palladium or Nickel Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as triethylamine, used to deprotonate and activate the trimethylsilylacetylene.
Inert Atmosphere: To prevent oxidation and moisture interference during reactions.
Major Products Formed:
Substituted Ethynyl Compounds: Formed through substitution reactions.
Coupled Products:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used in the synthesis of complex organic molecules through cross-coupling reactions, which are essential in the development of new materials and pharmaceuticals.
Biology:
Medicine:
Drug Development: Its unique reactivity makes it a valuable tool in the synthesis of drug candidates, particularly in the formation of carbon-carbon bonds.
Industry:
Wirkmechanismus
The mechanism of action of Zinc, bromo[(trimethylsilyl)ethynyl]- in chemical reactions typically involves the activation of the zinc center, which facilitates the transfer of the ethynyl group to an electrophilic substrate. This process often involves the formation of a transient organozinc intermediate, which then undergoes further reactions to form the final product .
Vergleich Mit ähnlichen Verbindungen
Zinc, bromo[(trimethylsilyl)methyl]-: Similar in structure but with a methyl group instead of an ethynyl group.
Zinc, bromo[(trimethylsilyl)propynyl]-: Similar but with a propynyl group.
Uniqueness: Zinc, bromo[(trimethylsilyl)ethynyl]- is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to its methyl and propynyl analogs. This reactivity is particularly valuable in cross-coupling reactions, making it a versatile tool in organic synthesis .
Eigenschaften
CAS-Nummer |
133381-93-8 |
|---|---|
Molekularformel |
C5H9BrSiZn |
Molekulargewicht |
242.5 g/mol |
IUPAC-Name |
bromozinc(1+);ethynyl(trimethyl)silane |
InChI |
InChI=1S/C5H9Si.BrH.Zn/c1-5-6(2,3)4;;/h2-4H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
SAHQTALYLDCWDU-UHFFFAOYSA-M |
Kanonische SMILES |
C[Si](C)(C)C#[C-].[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B14280860.png)
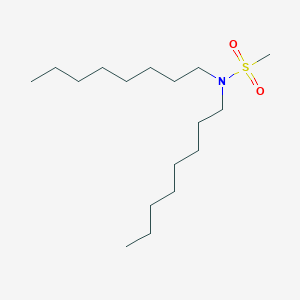
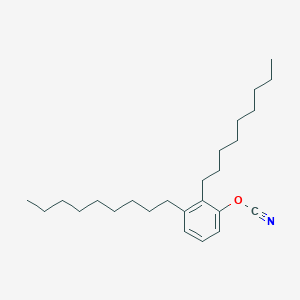
diphenyl-lambda~5~-phosphane](/img/structure/B14280871.png)
![3-(Decylsulfanyl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]propanamide](/img/structure/B14280873.png)

![(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol](/img/structure/B14280902.png)
![(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B14280904.png)
![Phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester](/img/structure/B14280909.png)
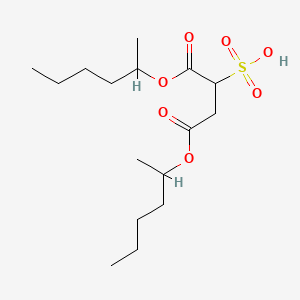
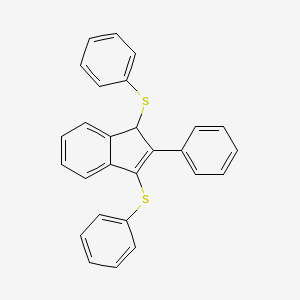
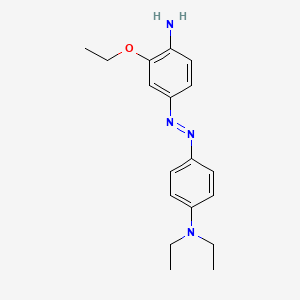
![Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane](/img/structure/B14280937.png)
![2-[(Dimethylarsanyl)(dimethyl)silyl]-N,N-dimethylethan-1-amine](/img/structure/B14280944.png)
